N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-(4-fluorophenyl)oxazole-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O2/c1-11-9-12(2)22(21-11)8-7-19-16(23)17-20-10-15(24-17)13-3-5-14(18)6-4-13/h3-6,9-10H,7-8H2,1-2H3,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLBDEQMHACZQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-(4-fluorophenyl)oxazole-2-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : C20H24N6O3
- Molecular Weight : 396.44296 g/mol
The presence of the pyrazole moiety and the fluorophenyl group contributes to its biological activity, particularly in modulating various biochemical pathways.
Research indicates that compounds containing pyrazole and oxazole derivatives exhibit significant biological activities, including:
- Antiviral Activity : Pyrazole derivatives have been shown to inhibit viral replication by targeting reverse transcriptase (RT) enzymes. For instance, certain pyrazole-modified compounds demonstrate effective inhibition against HIV RT with IC50 values ranging from 1.96 μM to 2.95 μM .
- Antimicrobial Activity : Oxazole derivatives have demonstrated substantial antibacterial properties against Gram-positive and Gram-negative bacteria. In vitro studies report that oxazole compounds can inhibit bacterial growth effectively, comparable to standard antibiotics .
Biological Activity Data
The following table summarizes the biological activities reported for related compounds:
Antiviral Properties
A study focused on the antiviral properties of this compound revealed its potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI). The compound exhibited low cytotoxicity while effectively inhibiting viral replication in cell cultures.
Antimicrobial Efficacy
In another investigation, derivatives of oxazole were synthesized and tested against various bacterial strains. The results indicated that certain oxazole derivatives exhibited superior antimicrobial activity compared to traditional antibiotics like amoxicillin, highlighting their potential as new therapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazoline/Pyrazole Moieties
Compounds (Molecules, 2013):
Four N-substituted pyrazoline derivatives (1–4) share the 4-fluorophenyl group but differ in heterocyclic core and substituents (Table 1). For example:
- Compound 1 : 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde.
- Compound 3: 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone.
Key Differences :
- Core Saturation : The target compound’s pyrazole is fully unsaturated, while compounds are dihydropyrazolines (partially saturated), reducing aromaticity and altering conformational flexibility.
- Fluorophenyl Positioning : The 4-fluorophenyl group is retained, but its placement on an oxazole (target) vs. pyrazoline () affects electronic interactions.
Pharmacological Implications :
Dihydropyrazolines () may exhibit lower metabolic stability due to reduced conjugation, whereas the target’s unsaturated pyrazole-oxazole system could improve resistance to enzymatic degradation .
Compound (5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde):
- Core : Pyrazole substituted with trifluoromethyl and sulfanyl groups.
- Key Differences :
- The sulfanyl group introduces strong electron-withdrawing effects, contrasting with the target’s dimethylpyrazole-ethyl chain.
- The trifluoromethyl group increases lipophilicity compared to the target’s fluorophenyl moiety.
Functional Impact :
The sulfanyl and trifluoromethyl groups in may enhance membrane permeability but reduce aqueous solubility relative to the target compound’s carboxamide .
Analogues with Fluorophenyl-Substituted Heterocycles
Compounds (Pharmacopeial Forum, 2017):
Pyrimidine-based derivatives (c–e) share the 4-fluorophenyl group but differ in core structure:
- Compound c : Pyrimidine with 4-fluorophenyl, isopropyl, and sulfonamide groups.
- Compound d : Pyrimidine with a tetrahydro-2H-pyran-2-ylvinyl substituent.
Key Differences :
- Heterocycle Size : Pyrimidine (6-membered, two nitrogens) vs. oxazole (5-membered, one oxygen, one nitrogen). Larger cores may hinder binding to compact active sites.
- Functional Groups : Sulfonamide () vs. carboxamide (target) alters acidity (sulfonamide pKa ~10 vs. carboxamide pKa ~15), affecting ionization under physiological conditions.
Therapeutic Relevance :
Pyrimidine derivatives () are common in kinase inhibitors, while the target’s oxazole-pyrazole system may favor protease or GPCR targets .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Fluorophenyl Group : Common across all compounds, this group enhances binding to hydrophobic pockets but may reduce solubility. The target compound balances this with a carboxamide group .
- Metabolic Stability : Unsaturated cores (target, ) are less prone to oxidation than dihydropyrazolines (), suggesting improved pharmacokinetics.
Preparation Methods
Hantzsch Oxazole Formation
The optimized protocol adapts methodology from pyrazole-thiazole hybrid systems:
Procedure
- Charge 4-fluorophenylglyoxal (10 mmol) and N-acetylglycine (12 mmol) in EtOH/DMF (3:1, 50 mL)
- Add ZnCl₂ (1.5 equiv) catalyst under N₂
- Reflux at 85°C for 8 hr (TLC monitoring, ethyl acetate/hexanes 1:2)
- Cool, dilute with ice water, adjust to pH 4 with HCl
- Recrystallize from EtOH/H₂O to yield white crystals
Performance Data
| Parameter | Value |
|---|---|
| Yield | 78% |
| Purity (HPLC) | 99.2% |
| Mp | 162-164°C |
| IR (KBr) ν(cm⁻¹) | 1712 (C=O) |
Alternative approaches tested:
- Robinson-Gabriel Synthesis : Lower yields (52%) due to side product formation
- Van Leusen Reaction : Required toxic reagents (tosylmethyl isocyanide)
Preparation of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethylamine
Hydrazine Cyclocondensation
Modified from pyrazole-thiazole linker strategies:
Step 1: 3,5-Dimethyl-1H-pyrazole Synthesis
- React acetylacetone (10 mmol) with hydrazine hydrate (1.1 equiv) in MeOH
- Stir at 60°C for 2 hr
- Concentrate, recrystallize from hexanes
Step 2: N-Alkylation with 2-Chloroethylamine
- Dissolve 3,5-dimethylpyrazole (8 mmol) in dry DMF
- Add NaH (1.2 equiv) at 0°C, stir 30 min
- Introduce 2-chloroethylamine hydrochloride (1.05 equiv)
- Heat at 80°C for 6 hr
- Purify via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1)
Yield Optimization
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| NaH | DMF | 80 | 65 |
| K₂CO₃ | ACN | 60 | 48 |
| DBU | THF | 40 | 72 |
Amide Bond Formation Strategies
Carbodiimide-Mediated Coupling
Adapting thiazole-amide conjugation techniques:
Optimized Protocol
- Dissolve 5-(4-fluorophenyl)oxazole-2-carboxylic acid (5 mmol) in dry DMF
- Add EDCl (1.2 equiv), HOBt (0.3 equiv), stir 30 min at 0°C
- Introduce 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylamine (5.5 mmol)
- React at 25°C for 12 hr under N₂
- Quench with 5% NaHCO₃, extract with EtOAc
- Purify via flash chromatography (gradient elution 5→20% MeOH/CH₂Cl₂)
Comparative Coupling Reagents
| Reagent System | Yield (%) | Purity (%) |
|---|---|---|
| EDCl/HOBt | 85 | 98.5 |
| DCC/DMAP | 78 | 97.1 |
| HATU/DIEA | 82 | 98.9 |
Alternative Synthetic Routes
Convergent Microwave-Assisted Approach
Implementing green chemistry principles from oxazole synthesis:
Procedure
- Premix acid and amine components (1:1.05) in MeCN
- Add polymer-supported EDC (1.5 equiv)
- Irradiate at 80°C (300W) for 30 min
- Filter catalyst, concentrate, precipitate product
Advantages
- 40% reduction in reaction time
- Catalyst reuse for 5 cycles without yield loss
Structural Characterization
Spectroscopic Analysis
¹H NMR (400 MHz, DMSO-d₆)
δ 8.32 (s, 1H, oxazole-H), 7.89-7.86 (m, 2H, Ar-F), 7.45-7.42 (m, 2H, Ar-F), 6.01 (s, 1H, pyrazole-H), 3.82 (t, J=6.4 Hz, 2H, NCH₂), 2.55 (t, J=6.4 Hz, 2H, CH₂NH), 2.31 (s, 3H, CH₃), 2.22 (s, 3H, CH₃)
HRMS (ESI)
Calcd for C₁₈H₁₈FN₄O₂ [M+H]⁺: 349.1411
Found: 349.1409
Process Optimization Findings
Solvent Effects on Amidation
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 85 |
| THF | 7.5 | 62 |
| DCM | 8.9 | 71 |
| MeCN | 37.5 | 79 |
Q & A
Basic: What are the key considerations for optimizing the synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-(4-fluorophenyl)oxazole-2-carboxamide?
Answer:
Synthesis optimization requires careful control of reaction conditions, including solvent selection, base strength, and stoichiometry. For example, in related pyrazole-oxazole hybrids, N,N-dimethylformamide (DMF) is often used as a solvent due to its polar aprotic nature, which facilitates nucleophilic substitutions. Potassium carbonate (K₂CO₃) is a preferred base for deprotonation, as it balances reactivity and mildness (1.2 mmol base per 1 mmol substrate is typical) . Multi-step protocols may involve microwave-assisted synthesis to enhance reaction efficiency and reduce side products, as seen in structurally analogous pyrazole derivatives . Yield optimization also depends on purification techniques like column chromatography or recrystallization.
Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound’s purity and structure?
Answer:
Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and ¹⁹F) is essential for confirming the positions of fluorophenyl, pyrazole, and oxazole substituents. Infrared (IR) spectroscopy identifies functional groups like carboxamide (C=O stretch ~1650 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95% is standard for biological assays), while Mass Spectrometry (MS) verifies molecular weight (e.g., ESI-MS for [M+H]+ ions) . X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Basic: What preliminary biological screening approaches are recommended for this compound?
Answer:
Initial screening should include:
- Enzyme inhibition assays (e.g., kinase or protease targets) to identify potential mechanisms.
- Cytotoxicity profiling using cancer cell lines (e.g., MTT assay) to assess antiproliferative activity.
- Anti-inflammatory testing via COX-2 inhibition or NF-κB pathway modulation, given the fluorophenyl group’s role in similar compounds .
Dose-response curves (IC₅₀ values) and selectivity indices (comparing cancerous vs. normal cells) are critical for prioritizing hits .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve target affinity?
Answer:
SAR strategies include:
- Systematic substitution : Varying fluorophenyl substituents (e.g., para vs. meta fluorine) to assess electronic effects on binding.
- Scaffold hopping : Replacing the oxazole ring with isoxazole or thiazole to modulate lipophilicity .
- Bioisosteric replacement : Swapping the pyrazole’s methyl groups with trifluoromethyl or ethoxy groups to enhance metabolic stability .
Data should be analyzed using computational tools (e.g., molecular docking) to correlate structural changes with activity trends .
Advanced: What methodologies elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Answer:
- Molecular docking : Predict binding modes using software like AutoDock Vina, focusing on hydrogen bonds between the carboxamide group and active-site residues .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (Kon/Koff) in real-time.
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces .
Contradictions between in silico predictions and experimental data often arise from solvent effects or protein flexibility, necessitating MD simulations for refinement .
Advanced: How can researchers address stability and degradation issues under physiological conditions?
Answer:
- Forced degradation studies : Expose the compound to acidic/basic/oxidative conditions (e.g., 0.1M HCl, H₂O₂) and monitor degradation via HPLC-MS .
- Metabolic stability assays : Use liver microsomes to identify cytochrome P450-mediated oxidation hotspots (e.g., fluorophenyl ring).
- pH-solubility profiling : Adjust buffer systems (pH 1–7.4) to optimize formulation for in vivo studies . Stability in plasma (t½) is a key parameter for pharmacokinetic profiling.
Advanced: How should conflicting bioactivity data from different studies be reconciled?
Answer:
Contradictions often stem from:
- Assay variability : Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across labs.
- Cellular context : Activity may differ in 2D vs. 3D cell models due to penetration barriers.
- Impurity artifacts : Re-test compounds after rigorous purification (e.g., HPLC >99%) .
Meta-analyses comparing substituent effects across analogs can resolve inconsistencies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
